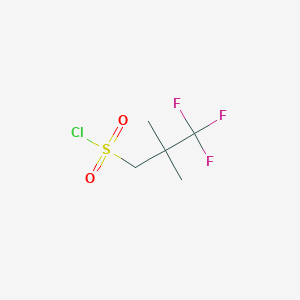
3,3,3-Trifluoro-2,2-dimethylpropane-1-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3,3-Trifluoro-2,2-dimethylpropane-1-sulfonyl chloride: is an organofluorine compound with the molecular formula C₅H₈ClF₃O₂S. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. This compound is characterized by the presence of trifluoromethyl and sulfonyl chloride functional groups, which contribute to its reactivity and versatility in chemical synthesis.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,3-Trifluoro-2,2-dimethylpropane-1-sulfonyl chloride typically involves the reaction of 3,3,3-Trifluoro-2,2-dimethylpropanoic acid with thionyl chloride (SOCl₂). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
C5H7F3O2+SOCl2→C5H8ClF3O2S+SO2+HCl
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reagent concentrations.
化学反应分析
Types of Reactions:
Substitution Reactions: The sulfonyl chloride group in 3,3,3-Trifluoro-2,2-dimethylpropane-1-sulfonyl chloride is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, alcohols, and thiols, to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Reduction Reactions: The compound can be reduced to the corresponding sulfonyl fluoride using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: Oxidative transformations can convert the sulfonyl chloride group to sulfonic acid derivatives using oxidizing agents like hydrogen peroxide (H₂O₂).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Oxidation: Hydrogen peroxide (H₂O₂) in aqueous or organic solvents.
Major Products Formed:
Sulfonamides: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Sulfonothioates: Formed by reaction with thiols.
科学研究应用
Chemistry: 3,3,3-Trifluoro-2,2-dimethylpropane-1-sulfonyl chloride is used as a building block in the synthesis of various fluorinated compounds. Its reactivity makes it valuable in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.
Biology: In biological research, this compound is used to modify biomolecules, such as peptides and proteins, through sulfonylation reactions. This modification can alter the biological activity and stability of the biomolecules.
Medicine: The compound is explored for its potential in drug development, particularly in the design of enzyme inhibitors and receptor modulators. Its trifluoromethyl group enhances the metabolic stability and bioavailability of drug candidates.
Industry: In industrial applications, this compound is used in the production of fluorinated surfactants and polymers. These materials exhibit unique properties, such as chemical resistance and low surface energy, making them suitable for coatings, lubricants, and electronic materials.
作用机制
The mechanism of action of 3,3,3-Trifluoro-2,2-dimethylpropane-1-sulfonyl chloride involves the reactivity of its sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate linkages. These modifications can alter the chemical and biological properties of the target molecules, affecting their activity and function.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit enzyme activity by modifying active site residues.
Receptors: It can modulate receptor function by covalently binding to receptor sites.
Proteins: Sulfonylation of proteins can affect their stability, folding, and interactions with other biomolecules.
相似化合物的比较
3,3,3-Trifluoro-2,2-dimethylpropanoic acid: This compound is a precursor in the synthesis of 3,3,3-Trifluoro-2,2-dimethylpropane-1-sulfonyl chloride.
3,3,3-Trifluoro-2,2-dimethylpropane-1-sulfonamide: A derivative formed by the reaction of this compound with amines.
3,3,3-Trifluoro-2,2-dimethylpropane-1-sulfonate ester: A derivative formed by the reaction with alcohols.
Uniqueness: this compound is unique due to its combination of trifluoromethyl and sulfonyl chloride functional groups. This combination imparts high reactivity and versatility, making it a valuable intermediate in the synthesis of a wide range of fluorinated compounds. Its ability to undergo various chemical transformations and its applications in multiple fields highlight its significance in both research and industry.
属性
IUPAC Name |
3,3,3-trifluoro-2,2-dimethylpropane-1-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClF3O2S/c1-4(2,5(7,8)9)3-12(6,10)11/h3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIWRUWNHWUBKEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CS(=O)(=O)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClF3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1783625-32-0 |
Source


|
| Record name | 3,3,3-trifluoro-2,2-dimethylpropane-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
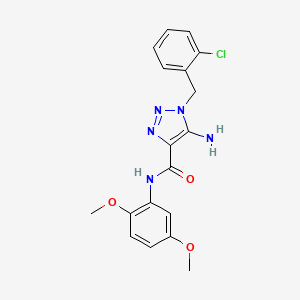
![N-[(2-Cyclopropyl-1,3-thiazol-5-yl)methyl]-N-[(3S)-2-hydroxy-2,4-dimethylpentan-3-yl]prop-2-enamide](/img/structure/B3012960.png)

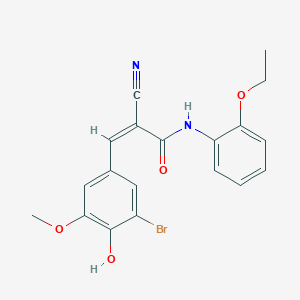
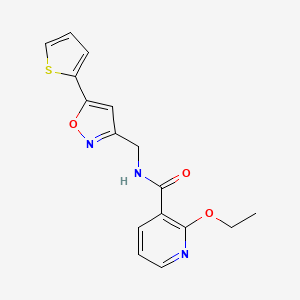
![3-chloro-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide](/img/structure/B3012964.png)
![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile](/img/structure/B3012965.png)
![(E)-1'-(3-(thiophen-2-yl)acryloyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B3012966.png)
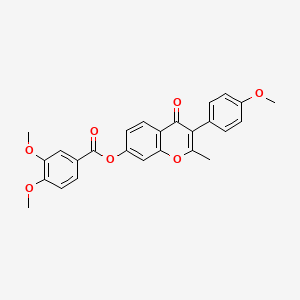
![N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B3012969.png)
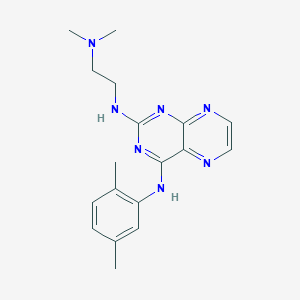
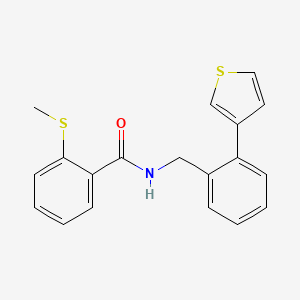
![2-chloro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide](/img/structure/B3012974.png)

